

Mass Spectrometry of 2-bromo-N-phenylaniline: A Comparative Guide

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Compound of Interest

Compound Name: **2-bromo-N-phenylaniline**

Cat. No.: **B1276325**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected mass spectrometry (MS) behavior of **2-bromo-N-phenylaniline**. Due to the limited availability of published mass spectra for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation pattern and establish a robust analytical protocol. By comparing the anticipated fragmentation of **2-bromo-N-phenylaniline** with known data from its analogs, researchers can gain valuable insights for compound identification and characterization.

Predicted Mass Spectrum and Comparison with Analogues

The mass spectrum of **2-bromo-N-phenylaniline** is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of specific bonds. The presence of a bromine atom will produce a characteristic isotopic pattern (M^+ and $M+2$ peaks with an approximate 1:1 ratio) for all bromine-containing fragments, which is a crucial identifier.

The primary fragmentation pathways are predicted based on the known behavior of similar compounds, particularly 2-chloro-N-phenylaniline, and general principles of mass spectrometry. [1] The most likely fragmentation points are the C-N bond and the C-Br bond.

A comparison of the predicted key fragments of **2-bromo-N-phenylaniline** with the observed fragments of related bromo-anilines is presented in the table below. This comparison allows for an estimation of the expected mass-to-charge ratios (m/z) and provides a basis for spectral interpretation.

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z] and Proposed Structures	Source
2-bromo-N-phenylaniline (Predicted)	247/249	167 ([M-Br] ⁺), 92 ([C ₆ H ₅ NH] ⁺), 77 ([C ₆ H ₅] ⁺)	Predicted
2-chloro-N-phenylaniline	203/205	168 ([M-Cl] ⁺), 167 ([M-HCl] ⁺), 92 ([C ₆ H ₅ NH] ⁺), 77 ([C ₆ H ₅] ⁺)	[1]
2-bromoaniline	171/173	92 ([M-Br] ⁺), 65 ([C ₅ H ₅] ⁺)	[2]
4-bromoaniline	171/173	92 ([M-Br] ⁺), 65 ([C ₅ H ₅] ⁺)	[3][4]
2-bromo-5-nitroaniline	216/218	186/188 ([M-NO] ⁺), 170/172 ([M-NO ₂] ⁺), 137 ([M-Br-NO] ⁺), 91 ([M-Br-NO ₂] ⁺)	[5]
4-bromo-2-methylaniline	185/187	106 ([M-Br] ⁺), 77 ([C ₆ H ₅] ⁺)	[6]
2-bromo-4-chloroaniline	205/207/209	170/172 ([M-Cl] ⁺), 126/128 ([M-Br] ⁺), 90 ([M-Br-Cl] ⁺)	[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for similar aromatic amines and halogenated compounds.[\[1\]](#)

1. Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

2. GC Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent, is recommended.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3. MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-300.

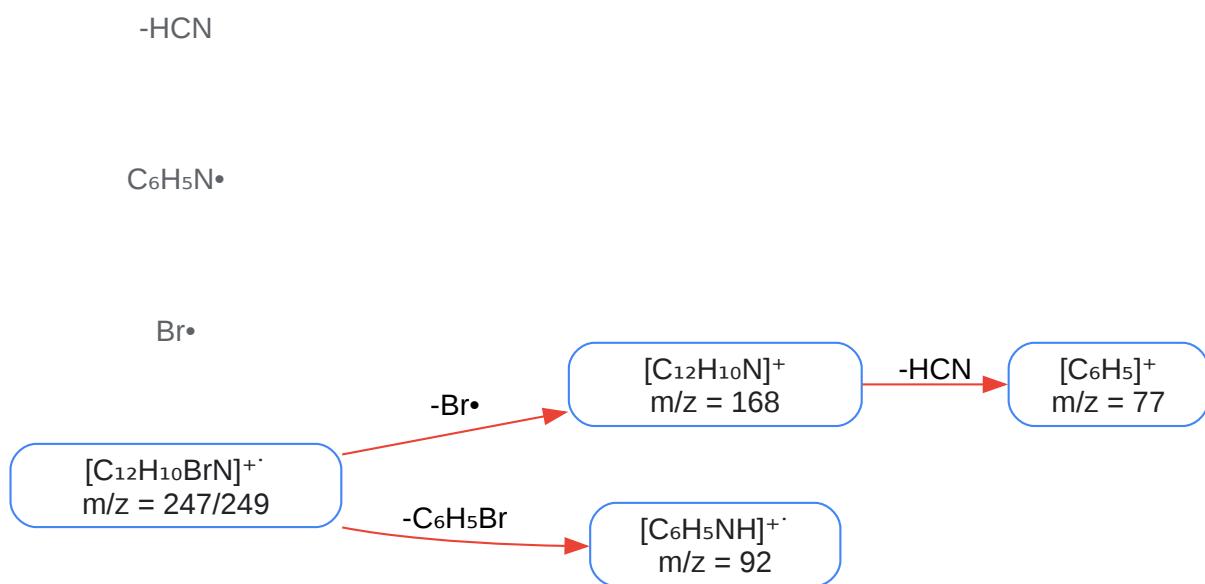
- Scan Mode: Full scan.

4. Sample Preparation:

- Dissolve the **2-bromo-N-phenylaniline** sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 μ g/mL).

Predicted Fragmentation Pathway of 2-bromo-N-phenylaniline

The following diagram illustrates the predicted major fragmentation pathways for **2-bromo-N-phenylaniline** under electron ionization.



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